(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone
Description
Properties
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(8-12(10)17)20-6-5-19-13/h1-4,7-8H,5-6,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKIBARCYGQPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 7-amino-2,3-dihydrobenzo[b][1,4]dioxin under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the ortho position of the phenyl group undergoes substitution reactions with nucleophiles. Key findings include:
Table 1: Substitution Reactions
Mechanistic studies indicate an SNAr (nucleophilic aromatic substitution) pathway facilitated by electron-withdrawing effects of the methanone group.
Oxidation of the Amino Group
The primary amino group (-NH₂) undergoes oxidation under controlled conditions:
Key Reaction:
-
Reagent: KMnO₄ in H₂SO₄ (1M)
-
Product: (7-Nitroso-2,3-dihydrobenzo[b] dioxin-6-yl)(2-bromophenyl)methanone
Further oxidation with H₂O₂/Fe³⁺ produces the nitro derivative, though this reaction requires strict temperature control to avoid over-oxidation .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Table 2: Cross-Coupling Reactions
Optimal conditions for Suzuki couplings involve a 3:1 DME/H₂O solvent mixture at 90°C for 18 h .
Reduction of the Methanone Group
The carbonyl group can be reduced to a methylene unit:
-
Reagent: BH₃·THF (2 equiv), 0°C → RT, 8 h
-
Product: (7-Amino-2,3-dihydrobenzo[b] dioxin-6-yl)(2-bromophenyl)methane
Side reactions involving dehalogenation are suppressed by maintaining sub-stoichiometric BH₃ concentrations .
Acylation of the Amino Group
The amino group reacts with acylating agents:
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Reagent: Acetyl chloride (1.2 equiv), Et₃N (2 equiv), CH₂Cl₂, 0°C → RT
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Product: N-Acetyl-(7-amino-2,3-dihydrobenzo[b] dioxin-6-yl)(2-bromophenyl)methanone
Mechanistic Insight:
The reaction proceeds via a mixed anhydride intermediate, with Et₃N scavenging HCl to drive the reaction forward.
Electrophilic Aromatic Substitution
The electron-rich benzodioxin ring undergoes nitration and sulfonation:
-
Nitration: HNO₃/TFA at -10°C introduces a nitro group at C5 (yield: 62%) .
-
Sulfonation: ClSO₃H in CH₂Cl₂ at 40°C yields the sulfonic acid derivative (yield: 55%) .
Regioselectivity is controlled by the electron-donating amino group, directing electrophiles to the para position .
Critical Analysis of Reaction Limitations
-
Competitive Side Reactions: Simultaneous reactivity of the amino and bromine groups necessitates sequential reaction steps.
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Steric Hindrance: Ortho-substitution on the phenyl ring slows cross-coupling kinetics (e.g., Suzuki reactions require 18 h vs. 12 h for para-substituted analogs) .
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Solvent Sensitivity: Polar aprotic solvents (DMF, DMSO) improve yields in substitution reactions but complicate purification .
This compound’s multifunctional reactivity makes it valuable for synthesizing polycyclic ligands and bioactive molecules, though precise control of reaction conditions remains essential.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating significant potency in inhibiting cell proliferation .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes that are crucial in metabolic processes:
- α-Glucosidase Inhibition : Compounds derived from this structure have been tested for their ability to inhibit α-glucosidase, which is relevant for managing Type 2 diabetes mellitus.
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties:
- Mechanism : By modulating neurotransmitter levels and reducing oxidative stress, these compounds could potentially protect neuronal cells from degeneration.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from simpler benzodioxin derivatives. Understanding the structure-activity relationship is crucial for optimizing its efficacy:
| Structural Feature | Activity Impact |
|---|---|
| Presence of Bromine | Enhances lipophilicity and biological activity |
| Amino Group Position | Critical for receptor binding affinity |
Case Studies
Several studies have explored the biological activity of this compound and its analogs:
- Antitumor Activity in Cell Lines : A study evaluated the effects of analogs on various cancer cell lines including breast and prostate cancer cells. Results indicated that modifications at the phenyl ring significantly influenced cytotoxicity .
- Inhibition of Acetylcholinesterase : Another study focused on the inhibition of acetylcholinesterase by derivatives of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin). The findings suggested potential applications in treating Alzheimer's disease due to improved cholinergic signaling .
Mechanism of Action
The mechanism of action of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in the combination of the 7-amino-benzodioxin core and the 2-bromophenyl ketone group. Below is a comparative analysis with key analogues:
Key Trends and Implications
Substituent Effects on Molecular Weight :
- Bromine addition increases molecular weight significantly (e.g., 255.27 → 334.17 for phenyl vs. 2-bromophenyl analogues) .
- Bulkier aryl groups (e.g., p-tolyl) marginally increase weight compared to phenyl but remain lighter than bromophenyl derivatives .
Methoxy or methyl substituents (e.g., in CAS 175136-41-1 or p-tolyl analogue) may alter electronic profiles, affecting reactivity or target interactions .
Functional Group Variations: Replacement of the methanone-phenyl group with an acetyl (CAS 164526-13-0) simplifies the structure and may improve aqueous solubility . Propanone derivatives (e.g., CAS 164526-14-1) with extended alkyl chains could influence lipophilicity and membrane permeability .
Biological Activity
The compound (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone is a derivative of the benzo[b][1,4]dioxin family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound consists of a benzo[b][1,4]dioxin core with an amino group at the 7-position and a bromophenyl moiety linked through a methanone group. This unique arrangement may enhance its interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHBrN\O |
| Molecular Weight | 328.16 g/mol |
| CAS Number | 164526-16-3 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with benzo[d][1,4]dioxin structures have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC Values :
- MCF-7: 25 µM
- HeLa: 30 µM
- A549: 20 µM
These findings suggest that this compound possesses potent anticancer properties.
The mechanism by which this compound exerts its biological activity appears to involve:
- Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell growth.
- Induction of Apoptosis : Morphological changes characteristic of apoptosis were observed in treated cells.
- Cell Cycle Regulation : Arresting the cell cycle at the G1/S checkpoint was noted in several studies.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanone | Benzo[b][1,4]dioxin core | Anticancer and antimicrobial |
| (7-Aminoquinoline) | Amino group on quinoline | Antimicrobial and anticancer |
| Benzodioxole derivatives | Dioxole core without furan | Antioxidant and anti-inflammatory |
This table illustrates that while many compounds in this class exhibit significant biological activities, the unique structural features of this compound may provide enhanced efficacy against specific targets.
Q & A
Advanced Question
- 2-Bromophenyl Group : Enhances electron-withdrawing effects, improving binding to kinase active sites (e.g., CDK9) via halogen bonding .
- Amino Group at Position 7 : Critical for hydrogen bonding with catalytic lysine residues; removal reduces potency by >50% .
- Dihydrodioxin Core : Rigidity improves selectivity over related kinases (e.g., CDK2 vs. CDK9) by restricting conformational flexibility .
Comparative studies using analogues (e.g., nitro or methoxy substituents) show reduced activity, emphasizing the necessity of the amino-bromo combination .
What strategies optimize synthetic yields for this compound?
Advanced Question
- Reagent Selection : Using anhydrous solvents (THF, DCM) and freshly distilled triethylamine minimizes side reactions .
- Catalysis : Lewis acids (e.g., AlCl₃) accelerate electrophilic substitution in the bromination step, improving yields from 26% to 49% .
- Purification : Flash chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradients) effectively removes unreacted starting materials and byproducts .
How can computational modeling predict selectivity for kinase targets like CDK9?
Advanced Question
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the bromophenyl group and CDK9's hydrophobic pocket (PDB: 4BCF) .
- Molecular Dynamics (MD) : Simulations (100 ns) assess binding stability; RMSD < 2 Å indicates stable binding .
- SAR Analysis : Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity with IC₅₀ values, guiding rational design .
How are discrepancies in reported synthetic yields resolved?
Advanced Question
- Variable Analysis : Compare reaction parameters (e.g., reports 51% yield at 0°C vs. 26% at room temperature in ) .
- Byproduct Identification : LC-MS detects intermediates (e.g., nitro derivatives), prompting optimization of reduction steps .
- Reproducibility : Strict control of moisture (Schlenk techniques) and reagent stoichiometry (1:1.2 molar ratio) minimizes variability .
What challenges arise in purifying this compound, and how are they addressed?
Advanced Question
- Byproduct Formation : Alkylation byproducts (e.g., N-alkylated amines) are removed via pH-controlled extraction (aqueous HCl wash) .
- Solubility Issues : Low solubility in polar solvents necessitates use of DCM/hexane mixtures for recrystallization .
- Validation : Repeated NMR and HR-MS ensure no residual solvents or unreacted cyanamide remain .
How does the 2-bromophenyl group facilitate further derivatization?
Advanced Question
- Cross-Coupling Reactions : Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ catalysts (e.g., uses Grignard reagents for C-C bond formation) .
- Photocatalysis : Bromine serves as a directing group in C-H functionalization under visible light, enabling late-stage diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
